![molecular formula C10H8ClN3 B14382206 N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride CAS No. 90017-11-1](/img/structure/B14382206.png)
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is an organic compound characterized by the presence of a cyano group, a phenyl group, and a hydrazonoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride typically involves the reaction of cyanoacetic acid derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of cyanoacetic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazonoyl derivatives.
Scientific Research Applications
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano(phenyl)methylidene]methanehydrazonoyl chloride
- N-[Cyano(phenyl)methylidene]propanehydrazonoyl chloride
- N-[Cyano(phenyl)methylidene]butanehydrazonoyl chloride
Uniqueness
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a hydrazonoyl chloride moiety allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
90017-11-1 |
|---|---|
Molecular Formula |
C10H8ClN3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
N-(1-chloroethylideneamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H8ClN3/c1-8(11)13-14-10(7-12)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
JHBAQBNZQSGICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C#N)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


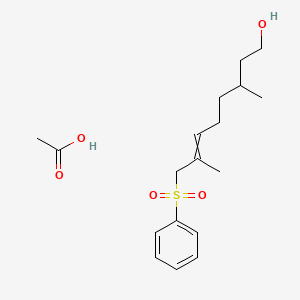
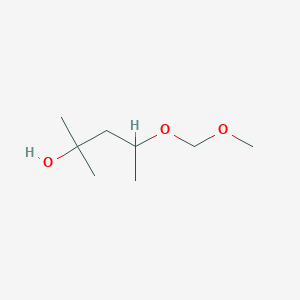
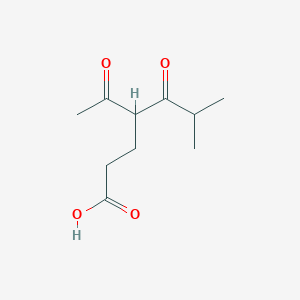
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
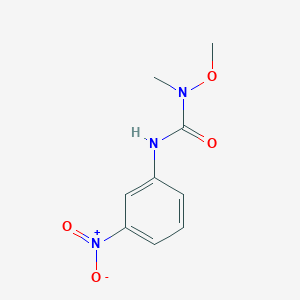
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
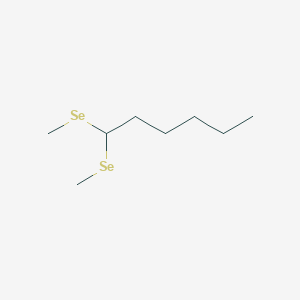
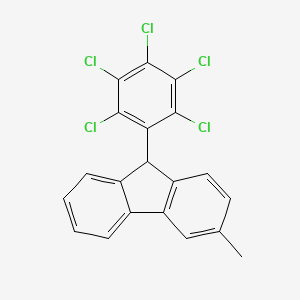
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
